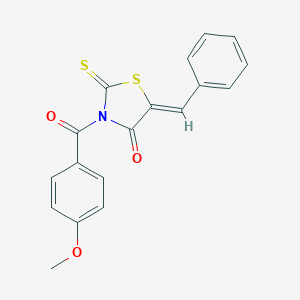
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine, also known as BBR-2, is a small molecule that has shown promising results in various scientific research studies. It is a rhodanine derivative that has been synthesized and studied extensively for its potential applications in medicine and biochemistry.
Scientific Research Applications
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other neurodegenerative disorders. Additionally, this compound has been used as a tool in various biochemical and physiological studies due to its ability to modulate certain signaling pathways.
Mechanism of Action
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine exerts its effects through multiple mechanisms. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. This compound also activates AMPK, a protein kinase that regulates cellular metabolism. Additionally, this compound has been shown to modulate the activity of various enzymes, including acetylcholinesterase and β-secretase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment option for diabetes. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and modulate intracellular signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, this compound also has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, the effects of this compound can vary depending on the concentration used and the experimental conditions.
Future Directions
There are several future directions for the study of 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine. One potential area of research is the development of this compound analogs with improved pharmacokinetic properties. Additionally, this compound could be studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects.
Conclusion:
In conclusion, this compound is a promising small molecule that has shown potential applications in medicine and biochemistry. It has anti-inflammatory, antioxidant, and anti-tumor properties and has been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other neurodegenerative disorders. This compound exerts its effects through multiple mechanisms and has a wide range of biochemical and physiological effects. While this compound has some limitations for lab experiments, it is a valuable tool for scientific research and has several potential future directions for study.
Synthesis Methods
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine can be synthesized through a multistep process involving the condensation of 4-methoxybenzoyl chloride with 5-benzylidene-2-thioxo-4-thiazolidinone. The resulting compound is then subjected to cyclization to obtain this compound. The synthesis of this compound is a complex process and requires specialized equipment and expertise.
properties
Molecular Formula |
C18H13NO3S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(4-methoxybenzoyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13NO3S2/c1-22-14-9-7-13(8-10-14)16(20)19-17(21)15(24-18(19)23)11-12-5-3-2-4-6-12/h2-11H,1H3/b15-11- |
InChI Key |
RNRCTMRSSLTLCD-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)

![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)


![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)